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Compound of Interest

Compound Name:
(4-Amino-6-chloropyridin-3-

yl)methanol

Cat. No.: B151660 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties of (4-Amino-6-chloropyridin-3-yl)methanol, alongside detailed experimental

protocols for its synthesis and analysis. The document also explores the established biological

activities of the broader aminopyridine class, offering context for its potential applications in

research and drug development.

Physicochemical Properties and Molecular Weight
(4-Amino-6-chloropyridin-3-yl)methanol is a substituted pyridine derivative. Key quantitative

data for this compound are summarized below.
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Property Value Citation(s)

CAS Number 846036-96-2 [1][2]

Molecular Formula C₆H₇ClN₂O [1][2]

Molecular Weight 158.59 g/mol [1][2]

Appearance Solid, Powder or Crystals [3][4][5]

Purity Typically ≥95% - 98% [1][2][3]

Storage Conditions

2-8°C or Room Temperature,

Protect from light, Inert

atmosphere

[1][2][3]

SMILES C1=C(C(=CN=C1Cl)CO)N [1]

InChI Key
AVYMOPIIGPZZEH-

UHFFFAOYSA-N
[3]

Molecular Weight Calculation
The molecular weight is calculated from the molecular formula (C₆H₇ClN₂O) and the standard

atomic weights of its constituent elements.

Element Symbol Count
Atomic Weight
(amu)

Total Weight
(amu)

Carbon C 6 12.011 72.066

Hydrogen H 7 1.008 7.056

Chlorine Cl 1 35.453 35.453

Nitrogen N 2 14.007 28.014

Oxygen O 1 15.999 15.999

Total 158.588
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While a specific, published protocol for the synthesis of (4-Amino-6-chloropyridin-3-
yl)methanol is not readily available, a representative procedure can be derived from standard

organic chemistry transformations, specifically the reduction of a corresponding carboxylic acid

ester. The following protocols are provided as detailed, illustrative methodologies for

researchers.

Representative Synthesis: Reduction of a Nicotinic Acid
Ester
This protocol describes a plausible synthesis of (4-Amino-6-chloropyridin-3-yl)methanol via

the reduction of its methyl ester precursor, methyl 4-amino-6-chloronicotinate. This method is

adapted from general procedures for the reduction of esters to alcohols using powerful

reducing agents like lithium aluminum hydride (LiAlH₄).

Objective: To synthesize (4-Amino-6-chloropyridin-3-yl)methanol.

Materials:

Methyl 4-amino-6-chloronicotinate (starting material)

Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF)

Deionized water

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Ethyl acetate

Hexane

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

Magnetic stirrer and heating mantle

Inert atmosphere setup (Nitrogen or Argon)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b151660?utm_src=pdf-body
https://www.benchchem.com/product/b151660?utm_src=pdf-body
https://www.benchchem.com/product/b151660?utm_src=pdf-body
https://www.benchchem.com/product/b151660?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Reaction Setup: A dry 500 mL round-bottom flask is equipped with a magnetic stir bar, a

condenser, and a dropping funnel, and placed under an inert atmosphere of nitrogen.

Reducing Agent Preparation: 26 g of lithium aluminum hydride is carefully suspended in 800

mL of anhydrous THF in the reaction flask.

Addition of Starting Material: A solution of 103 g of methyl 4-amino-6-chloronicotinate in 600

mL of anhydrous THF is added slowly to the LiAlH₄ suspension via the dropping funnel. The

addition rate should be controlled to maintain a gentle reflux.

Reaction: Once the addition is complete, the resulting mixture is heated to reflux and

maintained for approximately 3 hours, with stirring.

Quenching: After the reaction is complete (monitored by TLC), the flask is cooled in an ice

bath. The reaction is carefully quenched by the slow, dropwise addition of cooling water to

decompose the excess LiAlH₄.

Workup: The resulting precipitate (aluminum salts) is removed by filtration. The solid is

washed with an additional 300 mL of THF.

Extraction & Drying: The organic filtrates are combined and concentrated under reduced

pressure. The residue is redissolved in ethyl acetate, washed with brine, and dried over

anhydrous sodium sulfate.

Purification: The solvent is evaporated, and the crude product is purified by column

chromatography on silica gel (using a gradient of ethyl acetate in hexane) or by

recrystallization from a suitable solvent system (e.g., benzene) to yield the final product, (4-
Amino-6-chloropyridin-3-yl)methanol.

Analytical Protocol: High-Performance Liquid
Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for assessing the purity of

aminopyridine derivatives.
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Objective: To determine the purity of a sample of (4-Amino-6-chloropyridin-3-yl)methanol.

Instrumentation and Reagents:

HPLC system with a UV or Photodiode Array (PDA) detector.

C18 reversed-phase column (e.g., Shim-pack Scepter C₁₈, 4.6 mm x 150 mm, 5 µm).[3]

Acetonitrile (HPLC grade).

Methanol (HPLC grade).

Phosphate buffer solution (pH 7.0).[3]

(4-Amino-6-chloropyridin-3-yl)methanol reference standard.

HPLC Parameter Condition Citation(s)

Column
Shim-pack Scepter C₁₈ (or

equivalent C18 column)
[3]

Mobile Phase

Isocratic elution with a mixture

of phosphate buffer (pH 7.0)

and Methanol (90:10)

[3]

Flow Rate 0.5 - 1.0 mL/min [3]

Column Temperature 35 °C [3]

Detection Wavelength 280 nm [3]

Injection Volume 10 µL [3]

Procedure:

Standard Preparation: Prepare a stock solution of the reference standard at a concentration

of approximately 0.3 mg/mL in the mobile phase.[3]

Sample Preparation: Accurately weigh and dissolve the sample to be analyzed in the mobile

phase to achieve a similar concentration as the standard solution. Filter the solution through
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a 0.45 µm syringe filter before injection.

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved.

Inject the standard and sample solutions and record the chromatograms.

Data Processing: Determine the retention time and peak area of the main component. Purity

is calculated based on the relative area percentage of the main peak.

Analytical Protocol: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of the

synthesized compound.

Objective: To confirm the chemical structure of (4-Amino-6-chloropyridin-3-yl)methanol.

Instrumentation and Reagents:

NMR Spectrometer (e.g., 400 MHz or higher).

Standard 5 mm NMR tubes.

Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

(4-Amino-6-chloropyridin-3-yl)methanol sample.

NMR Parameter ¹H NMR Setting ¹³C NMR Setting Citation(s)

Solvent DMSO-d₆ DMSO-d₆ [6]

Concentration 5-10 mg / 0.6 mL 15-20 mg / 0.6 mL [6]

Spectral Width 0-10 ppm 0-160 ppm [6]

Relaxation Delay 1.5 - 2.0 seconds 2.0 - 5.0 seconds [6]

Number of Scans 8-16

1024 or higher

(depends on

concentration)

[6]
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Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆ in

an NMR tube.

Spectrometer Setup: Tune and match the probe for the desired nucleus (¹H or ¹³C). Lock the

spectrometer on the deuterium signal of the solvent and perform shimming to optimize

magnetic field homogeneity.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using the parameters outlined in the

table. For complex structures, 2D NMR experiments like COSY and HMBC can be

performed to establish connectivity.[6]

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the

acquired data. Reference the chemical shifts to the residual solvent peak (DMSO at ~2.50

ppm for ¹H and ~39.52 ppm for ¹³C).

Biological Activity and Signaling Pathways
While the specific biological activity of (4-Amino-6-chloropyridin-3-yl)methanol is not

extensively documented, compounds of the aminopyridine class are well-characterized as

potassium channel blockers.[7] 4-aminopyridine (4-AP), for example, is known to block voltage-

gated potassium channels (VGKCs), a mechanism that has implications for various

neurological conditions.[7]

The primary mechanism involves the drug crossing the cell membrane and blocking the

channel from the intracellular side, often requiring the channel to be in an open state.[8] This

blockade leads to a reduction in potassium efflux, causing membrane depolarization. This

change in membrane potential can trigger downstream cellular events.

Proposed Signaling Pathway
The following diagram illustrates a proposed signaling pathway for how an aminopyridine

compound could induce cellular effects, based on its known action as a potassium channel

blocker. This pathway is particularly relevant in the context of cancer research, where ion

channel modulation is an emerging therapeutic strategy.[9]
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Caption: Proposed mechanism of action for aminopyridine compounds.

This pathway shows that by blocking potassium channels, the compound causes membrane

depolarization.[9] This depolarization can activate voltage-gated calcium channels, leading to

an influx of calcium.[9] The resulting increase in intracellular calcium concentration can induce

cellular stress, such as ER stress, ultimately leading to programmed cell death.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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